molecular formula C5H6ClN3O2 B6360710 5-Amino-pyrimidine-2-carboxylic acid hydrochloride CAS No. 1965309-83-4

5-Amino-pyrimidine-2-carboxylic acid hydrochloride

Cat. No. B6360710
CAS RN: 1965309-83-4
M. Wt: 175.57 g/mol
InChI Key: XMRBPHYQJREAGU-UHFFFAOYSA-N
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Description

5-Amino-pyrimidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1965309-83-4 . It has a molecular weight of 175.57 and its IUPAC name is 5-aminopyrimidine-2-carboxylic acid hydrochloride . It is a yellow solid .


Molecular Structure Analysis

The linear formula of this compound is C5H6ClN3O2 . The InChI code is 1S/C5H5N3O2.ClH/c6-3-1-7-4 (5 (9)10)8-2-3;/h1-2H,6H2, (H,9,10);1H .


Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 175.57 and its IUPAC name is 5-aminopyrimidine-2-carboxylic acid hydrochloride .

Scientific Research Applications

5-Amino-pyrimidine-2-carboxylic acid hydrochloride is widely used in scientific research as an intermediate for the synthesis of a variety of heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of a range of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, this compound is used in the synthesis of dyes, catalysts, and other organic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Amino-pyrimidine-2-carboxylic acid hydrochloride in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to handle and store, making it a convenient reagent for laboratory use. The main limitation of using this compound is that it is a hazardous material and should be handled with care. It is also highly reactive and may react with other compounds, leading to unwanted side reactions.

Future Directions

Future research directions for 5-Amino-pyrimidine-2-carboxylic acid hydrochloride include developing new synthetic methods for the production of heterocyclic compounds and pharmaceuticals; exploring the use of this compound in the synthesis of new polymers; and investigating the potential of this compound as a catalyst for organic reactions. Additionally, further research is needed to explore the potential of this compound as a drug delivery system and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

5-Amino-pyrimidine-2-carboxylic acid hydrochloride can be synthesized by the reaction of 5-aminopyrimidine-2-carboxylic acid with hydrochloric acid. The reaction is typically carried out in aqueous solution at room temperature. The resulting product is a colorless solid with a melting point of 215-216°C.

Safety and Hazards

The safety information for 5-Amino-pyrimidine-2-carboxylic acid hydrochloride can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

5-aminopyrimidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c6-3-1-7-4(5(9)10)8-2-3;/h1-2H,6H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRBPHYQJREAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1965309-83-4
Record name 2-Pyrimidinecarboxylic acid, 5-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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